molecular formula C19H36NNaO4 B1592913 Sodium N-palmitoyl-L-serinate CAS No. 58725-46-5

Sodium N-palmitoyl-L-serinate

Cat. No.: B1592913
CAS No.: 58725-46-5
M. Wt: 365.5 g/mol
InChI Key: XKMKJRANXQGSEK-LMOVPXPDSA-M
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Description

Sodium N-palmitoyl-L-serinate is a bioactive lipid compound known for its role as an antagonist for lysophosphatidic acid receptors. It is a derivative of serine and palmitic acid, and it has been studied for its potential therapeutic applications, particularly in preventing platelet aggregation and chloride conductance induced by lysophosphatidic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-palmitoyl-L-serinate typically involves the condensation of palmitic acid with L-serine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The final product is typically obtained as a powder with high purity (>99%) and stored at low temperatures to maintain stability.

Chemical Reactions Analysis

Types of Reactions: Sodium N-palmitoyl-L-serinate can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield palmitic acid and L-serine.

    Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Ion-exchange resins or solutions containing the desired cation.

Major Products Formed:

    Hydrolysis: Palmitic acid and L-serine.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Sodium ion replaced by other cations.

Scientific Research Applications

Sodium N-palmitoyl-L-serinate has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Investigated for its role in cell signaling pathways, particularly those involving lysophosphatidic acid receptors.

    Medicine: Potential therapeutic agent for preventing platelet aggregation and modulating immune responses.

    Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems

Comparison with Similar Compounds

    N-palmitoyl-L-alanine: Another derivative of palmitic acid and an amino acid, used in similar applications.

    N-palmitoyl ethanolamine: Known for its anti-inflammatory properties and role in modulating the endocannabinoid system.

    N-palmitoyl serinol: Similar structure but with different biological activities, particularly in skin health and inflammation

Uniqueness: Sodium N-palmitoyl-L-serinate is unique due to its specific antagonistic effect on lysophosphatidic acid receptors, which distinguishes it from other similar compounds. Its ability to prevent platelet aggregation and modulate chloride conductance makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMKJRANXQGSEK-LMOVPXPDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207430
Record name Sodium N-palmitoyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58725-46-5
Record name Sodium N-palmitoyl-L-serinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-palmitoyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-palmitoyl-L-serinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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